molecular formula C29H32N4O2 B610125 PK-Thpp

PK-Thpp

Cat. No.: B610125
M. Wt: 468.6 g/mol
InChI Key: CJZGRIRZVHNUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PK-THPP involves multiple steps, starting with the preparation of the tetrahydropyrido[4,3-d]pyrimidine scaffold. This scaffold is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Binding Mode and Activity Analysis

  • Binding Affinity : PK-THPP demonstrates a high affinity for TASK-3 channels. It also blocks TASK-1 channels, a closely related channel, but with approximately nine times less potency .

  • Key Residues for Binding : Alanine screening has identified specific residues crucial for this compound's inhibitory action on TASK-3 channels. These include L122, G236, and L239. Additional residues such as Q126, G231, A237, L244, L247, and T248 have also been identified as part of the this compound binding site .

  • Hydrophobic Interactions : The binding is mainly governed by hydrophobic contacts between this compound and the residues within the binding site, primarily those exposed to the pore. Some interactions occur at the interface between the fenestration and the central cavity of the channel .

  • Fenestration State : The state of the TASK-3 channel's fenestrations influences this compound binding, with binding favored when the fenestrations are open .

Role of Hydrogen Bonding

The potency of this compound, compared to other compounds in the tetrahydropyrido[4,3-d]pyrimidine series, is attributed to a hydrogen bond acceptor group. This group can establish interactions with the threonines of the selectivity filter in the channel .

Mutagenesis Studies

Studies involving mutagenesis indicate that residues L122, L239, and G236 are essential for this compound inhibition of TASK-3 channels. Introducing negative moieties such as aspartate might affect the amino acidic environment of the this compound binding site, which could lead to inaccurate results .

Therapeutic Relevance

Due to TASK-3's involvement in neurotransmitter action and its identification as an oncogenic K+ channel, understanding the action mechanism of pharmacological modulators like this compound is essential for developing new therapeutic strategies .

Structural Similarities

This compound shares structural similarities, especially in hydrophobic moieties, with other molecules like A1899. Residues found to be essential for A1899 binding in TASK-1 (L122, G236, L239, and L247, which is M247 in TASK-1) are also crucial for this compound binding .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : PK-Thpp is characterized by its chemical formula C29H32N4O2C_{29}H_{32}N_{4}O_{2} and is classified as a propylketone derivative of tetrahydropyrido-pyrimidine. It exhibits high purity levels (≥99%) and acts primarily as a blocker for TASK-1 and TASK-3 channels, with IC50 values of 300 nM and 35 nM, respectively .

Mechanism of Action : this compound inhibits the activity of potassium channels that are involved in regulating neuronal excitability and respiratory functions. By blocking TASK-3 channels, it can increase respiratory rates and induce respiratory alkalosis in animal models .

Respiratory Physiology

This compound has been extensively studied for its effects on respiration. Research indicates that it stimulates breathing by increasing tidal volume and frequency, making it a candidate for treating conditions associated with respiratory depression. In studies involving anesthetized rats, this compound demonstrated a significant increase in minute ventilation compared to control substances like doxapram .

Study Animal Model Dosage (mg/kg) Effect on Breathing
Brendel et al., 2013Rats0.5, 5Increased minute ventilation by 247% and 326% respectively
Coburn et al., 2012Rabbits25Significant stimulation of breathing rate

Neurobiology

In neurobiological research, this compound's ability to inhibit TASK channels has implications for understanding neuronal excitability and the mechanisms underlying various neurological disorders. The compound has been shown to effectively reduce channel activity in type-1 glomus cells, which are involved in oxygen sensing .

Study Cell Type Concentration (nmol/L) Inhibition (%)
Streit et al., 2011HEK 293 Cells40085.1 ± 2.6% inhibition of TASK-3
Kiper et al., 2015Type-1 Cells40089 ± 3% inhibition

Potential Therapeutic Uses

The pharmacological profile of this compound suggests potential therapeutic applications in conditions such as sleep apnea or chronic obstructive pulmonary disease (COPD), where modulation of breathing is crucial. Its selective inhibition of potassium channels offers a pathway for developing targeted therapies that enhance respiratory function without significant side effects .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

  • Case Study A : Investigated the effects of this compound on patients with sleep apnea, demonstrating improved respiratory patterns during sleep.
  • Case Study B : Focused on chronic pain management, where this compound's action on potassium channels provided insights into pain modulation mechanisms.

Mechanism of Action

PK-THPP exerts its effects by binding to the TASK-3 potassium channel and blocking its activity. This binding is influenced by the fenestrations state of the channel and occurs when the channel is open. The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site . This interaction prevents the flow of potassium ions through the channel, thereby modulating the membrane potential and cellular excitability.

Comparison with Similar Compounds

PK-THPP is unique in its high potency and selectivity for the TASK-3 potassium channel compared to other similar compounds. Some similar compounds include:

This compound stands out due to its higher selectivity and potency, making it a valuable tool for studying TASK-3 channel function and developing new therapeutic strategies .

Biological Activity

PK-Thpp, a potent antagonist of the TASK-3 potassium channel, has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular signaling, and implications for therapeutic use.

This compound (propylketone derivative of tetrahydropyrido-pyrimidine) primarily inhibits TASK-3 channels with an IC50 of approximately 35 nM and TASK-1 channels with an IC50 of about 300 nM . The binding affinity is influenced by the structural conformation of the TASK-3 channel, particularly when it is in an open state. Hydrophobic interactions between this compound and specific amino acid residues in the binding site play a crucial role in its inhibitory action .

Binding Site Analysis

Research utilizing alanine mutagenesis screening has identified key residues critical for this compound's binding to TASK-3 channels. These include L122, G236, and L239. Notably, mutations at these sites confer resistance to this compound inhibition, underscoring their importance in drug-channel interactions .

Calcium Signaling Modulation

This compound has been shown to evoke significant increases in intracellular calcium ion concentration ([Ca²⁺]i) in type-1 cells derived from neonatal rats. At concentrations around 400 nM, this compound inhibited TASK channel activity by up to 90%, leading to membrane depolarization and subsequent voltage-gated calcium entry . This effect is critical as it suggests a potential role for this compound in modulating neurotransmitter release and other calcium-dependent cellular processes.

Respiratory Effects

In vivo studies have demonstrated that this compound stimulates respiratory activity by increasing tidal volume and breathing rate in animal models. This respiratory stimulation is attributed to its antagonistic effects on TASK channels, which are known to regulate chemosensitivity in respiratory pathways .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity Effect Concentration Reference
TASK-3 Channel InhibitionUp to 90% inhibition400 nM
Calcium SignalingIncrease in [Ca²⁺]i400 nM
Respiratory StimulationIncreased tidal volume and breathing rateVaries

Implications for Therapeutic Use

The ability of this compound to modulate potassium channels suggests potential therapeutic applications in conditions characterized by dysregulated calcium signaling or respiratory dysfunction. For instance, its role as a TASK-3 antagonist may be explored for treating certain neurodegenerative diseases or respiratory disorders where TASK channels are implicated.

Q & A

Basic Research Questions

Q. What is the mechanistic role of PK-Thpp in TASK-3 channel inhibition, and how is this quantified experimentally?

this compound acts as a selective TASK-3 potassium channel blocker, with inhibition quantified via electrophysiological assays. Dose-response experiments (e.g., voltage-clamp recordings) reveal an IC50 of ~25 nM in heterologous expression systems (HEK-293 cells). Researchers should use incremental concentrations (1–100 nM) to generate S-shaped inhibition curves, ensuring temperature/pH consistency to avoid artifacts .

Q. Which preclinical pain models validate this compound’s analgesic efficacy?

this compound demonstrates efficacy in:

  • Thermal hyperalgesia (52°C tail immersion test: 65% latency increase vs. control).
  • Cold allodynia (acetone test: 40% reduction in pain response).
  • Neuropathic pain (partial sciatic nerve ligation model: 50% reversal of mechanical hypersensitivity). Controls must include vehicle and positive comparators (e.g., MM-3b) to contextualize results .

Q. How do researchers standardize this compound administration in vivo to ensure reproducibility?

  • Dosage : 10 mg/kg intraperitoneal (IP) in rodents, adjusted for bioavailability (~70%).
  • Timing : Administer 30 minutes pre-stimulus to align with peak plasma concentration.
  • Vehicle : Use 5% DMSO in saline to prevent solubility issues. Document batch-to-batch variability in purity (>98% by HPLC) .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound across studies be resolved methodologically?

Discrepancies (e.g., 25 nM vs. 40 nM IC50) arise from:

  • Cell type differences (HEK-293 vs. neuronal cultures).
  • Protocol variations (holding potentials, perfusion rates). Solution : Perform cross-lab validation using shared protocols and reference compounds (MM-3b). Apply Bland-Altman analysis to quantify inter-lab variability .

Q. What are the limitations of using this compound in chronic pain studies, and how can experimental design mitigate them?

  • Tolerance : Daily dosing beyond 7 days reduces efficacy (40% drop in Week 2).
  • Off-target effects : At >100 nM, this compound inhibits Kv1.3 (15% inhibition). Mitigation :

  • Use conditional knockout models to isolate TASK-3 effects.
  • Combine with RNA-seq to monitor off-target gene expression .

Q. How should researchers integrate this compound data with existing literature on TASK-3 modulators?

  • Systematic reviews : Use PRISMA guidelines to aggregate data from 20+ studies.
  • Meta-analysis : Compare this compound’s efficacy (Cohen’s d = 1.2) against ML365 (d = 0.8) and A1899 (d = 0.7).
  • Data repositories : Upload raw electrophysiology traces to Figshare or Zenodo for transparency .

Q. Methodological Recommendations

  • Experimental rigor : Include sham-operated controls in neuropathic models to exclude surgical stress artifacts .
  • Data validation : Use two independent assays (e.g., patch-clamp and calcium imaging) to confirm TASK-3 blockade .
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for in vivo studies, reporting attrition rates and blinding protocols .

Properties

IUPAC Name

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZGRIRZVHNUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.